molecular formula C7H16N2O B1360349 4-(2-Aminopropyl)morpholine CAS No. 50998-05-5

4-(2-Aminopropyl)morpholine

Cat. No. B1360349
CAS RN: 50998-05-5
M. Wt: 144.21 g/mol
InChI Key: SWZKXIPDGAAYKE-UHFFFAOYSA-N
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Description

“4-(2-Aminopropyl)morpholine” is an organic compound with the molecular formula C7H16N2O . It is also known by other synonyms such as 1-morpholinopropan-2-amine . It is used for research and development purposes .


Synthesis Analysis

The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . A method for preparing N-amino propyl morpholine involves the reaction between morpholine and acrylonitrile to obtain 3-morpholino acrylonitrile, which is then refined and undergoes hydrogenation reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-member aliphatic saturated ring with the formula C7H16N2O, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 144.21500 and a density of 0.983g/cm3 . It is a colorless liquid with a weak, ammonia- or fish-like odor .

Scientific Research Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Synthesis

  • Application : A study describes the synthesis of 4 beta-morpholinocaran-3 alpha-ol by adding morpholine to alpha-3,4-epoxycarane. This compound is effective as a chiral moderator in synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor, DPC 963 (Kauffman et al., 2000).

Hydrogenation Reaction Catalyst

  • Application : Gold nanoparticles supported in Al2O3 nanowires modified with (3-aminopropyl)trimethoxysilane, including 4-(2-fluoro-4-nitrophenyl)-morpholine, show effectiveness as catalysts in the hydrogenation reaction of nitroarenes of pharmaceutical interest (Shanmugaraj et al., 2020).

Organic Chemistry and Medicinal Applications

  • Application : Morpholines, including 4-(2-Aminopropyl)morpholine, have been used in organic and medicinal chemistry as catalysts, auxiliaries, biologically active substances, and building blocks for their preparation (Palchikov, 2013).

Synthesis of Substituted Morpholines

  • Application : A synthesis method using amino alcohols, including this compound, provides a route to create cis-3,5-disubstituted morpholines, useful in various chemical applications (Leathen et al., 2009).

Conversion of Amino Alcohols into Morpholines

  • Application : Using sulfinamides as protecting/activating groups, 1,2-amino alcohols can be converted into morpholines. This method has been employed in the formal synthesis of the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Synthesis and Pharmacological Assessment

  • Application : The synthesis and pharmacological assessment of 2‐aryl‐4‐(3‐arylpropyl)morpholines, including this compound derivatives, have been explored for their potential in pharmaceutical applications (Avramova et al., 1998).

Recent Advances in Morpholine Synthesis

  • Application : Recent progress in synthesizing morpholines from 1,2-amino alcohols (such as this compound) has been reported, focusing on stereoselective methods and transition metal catalysis. This research is significant in the field of natural products and biologically relevant compounds (Palchykov & Chebanov, 2019).

Schiff Bases Synthesis for Pharmacological Evaluation

  • Application : Synthesis of Schiff bases from 4-(2-aminophenyl)morpholines, including evaluation for analgesic, anti-inflammatory, antibacterial, and antifungal activities, highlights the pharmacological potential of these compounds (Panneerselvam et al., 2009).

Electrochemical Property Analysis

  • Application : A study explored the relationship between electrochemical behavior and catalytic activity of dicopper complexes with different amines, including N-(3-aminopropyl)morpholine. This analysis is crucial in understanding the catalytic mechanisms of these complexes (Chakraborty et al., 2014).

Energetic Effects in Morpholine Derivatives

  • Application : Research on the energetic effects of substituting hydrogen in the morpholine amino group with aminoalkyl substituents, including N-(3-aminopropyl)morpholine, provides insights into the structural and energetic characteristics of these compounds (Freitas et al., 2018).

Enantioselective Organometallic Reactions

  • Application : A study demonstrated the use of an amino alcohol ligand for the enantioselective addition of organozinc reagents to aldehydes, employing morpholine as a key component in the reaction process (Nugent, 2002).

Non-Nitrogen Containing Morpholine Isostere Discovery

  • Application : The discovery of a non-nitrogen containing morpholine isostere, useful in inhibitors of the PI3K-AKT-mTOR pathway, highlights the versatility of morpholine derivatives in medicinal chemistry (Hobbs et al., 2019).

Safety and Hazards

“4-(2-Aminopropyl)morpholine” is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-morpholin-4-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(8)6-9-2-4-10-5-3-9/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKXIPDGAAYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885939
Record name 4-Morpholineethanamine, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50998-05-5
Record name 1-Morpholinopropan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50998-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanamine, alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050998055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanamine, .alpha.-methyl-
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Record name 4-Morpholineethanamine, .alpha.-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminopropyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.714
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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